molecular formula C21H23N3O3S2 B2581150 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 301235-21-2

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2581150
CAS RN: 301235-21-2
M. Wt: 429.55
InChI Key: NKBHJGKCNKYMCF-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as DB772, is a synthetic compound that has been widely studied for its potential applications in scientific research. DB772 belongs to the class of sulfonamide compounds and has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

Quantitative Structure-Activity Relationship (QSAR) Studies

Research into derivatives of benzothiazoles, including those with piperazine substituents, has been conducted to understand their structure-activity relationships. Studies utilizing semiempirical molecular orbital theory and density functional theory have investigated these compounds to ascertain their molecular properties and activities. Such research provides insights into the design of molecules with enhanced biological or chemical properties (Al-Masoudi, Salih, & Al-Soud, 2011).

Antimicrobial Applications

Compounds structurally related to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide have been evaluated for their antimicrobial efficacy. For instance, derivatives have been tested against pathogenic bacteria and Candida species, showing promising results, especially against fungal pathogens. This highlights their potential as antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Cytotoxic Properties and Antitumor Evaluation

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their cytotoxic properties. These compounds have been tested against various human tumor and normal cell lines, showing significant inhibitory effects. Such findings indicate the potential of these derivatives in developing antitumor agents (Al-Omran, Mohareb, & El-Khair, 2014).

Chemical Synthesis and Biological Evaluation

The chemical synthesis of benzothiazole derivatives and their subsequent biological evaluation have revealed various biological activities. For instance, studies have synthesized new series of compounds to explore their inhibitory effects on enzymes such as butyrylcholinesterase (BChE), showcasing their potential in therapeutic applications (Khalid et al., 2016).

Adjuvant Activity in Vaccine Development

Research has also identified benzothiazole derivatives that act as small molecule calcium channel activators, potentiating adjuvant activity in vaccine development. Such compounds can enhance immune responses, indicating their utility in improving vaccine efficacy (Saito et al., 2022).

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-12-15(2)19-18(13-14)28-21(22-19)23-20(25)16-6-8-17(9-7-16)29(26,27)24-10-4-3-5-11-24/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBHJGKCNKYMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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